6-Nitro-2-(trifluoromethyl)benzo[d]thiazole

Synthetic Methodology Nitration Heterocyclic Chemistry

6-Nitro-2-(trifluoromethyl)benzothiazole (CAS 1225041-15-5) addresses the need for a regiochemically defined, dual electron-withdrawing benzothiazole scaffold in antimicrobial SAR programs. • Direct precursor to 6-amino-2-(trifluoromethyl)benzothiazole via simple reduction-bypasses multi-step sequences. • Solid-state form (mp 93 °C) enables precise weighing and long-term storage for HTS plate preparation. • Electron-deficient core proven to enhance antimicrobial potency (MIC 3.90-15.63 μg/mL in active analogs). • Commercially available in ≥95% purity with global shipping.

Molecular Formula C8H3F3N2O2S
Molecular Weight 248.179
CAS No. 1225041-15-5
Cat. No. B595248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2-(trifluoromethyl)benzo[d]thiazole
CAS1225041-15-5
Molecular FormulaC8H3F3N2O2S
Molecular Weight248.179
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(F)(F)F
InChIInChI=1S/C8H3F3N2O2S/c9-8(10,11)7-12-5-2-1-4(13(14)15)3-6(5)16-7/h1-3H
InChIKeyXYLUTQBQCRJQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole Technical Overview


6-Nitro-2-(trifluoromethyl)benzo[d]thiazole (CAS 1225041-15-5) is a functionalized benzothiazole building block characterized by a 6-nitro group and a 2-trifluoromethyl substituent on the benzothiazole core. Its molecular formula is C₈H₃F₃N₂O₂S with a molecular weight of 248.18 g/mol . The compound exhibits a melting point of 93 °C and a predicted boiling point of 276.7±40.0 °C [1]. It is commercially available from multiple suppliers in purities typically ranging from 95% to 98% [2]. This heterocyclic scaffold is of significant interest in medicinal chemistry as a synthetic intermediate and potential pharmacophore, owing to the unique combination of a strong electron-withdrawing nitro group and a metabolically stable, lipophilic trifluoromethyl group [3].

Substitution Pattern 6-nitro, 2-trifluoromethyl benzothiazole scaffold for medicinal chemistry SAR studies
Synthetic Utility Building block for nitro reduction to 6-amino-2-(trifluoromethyl)benzothiazole derivatives
Physicochemical Profile Electron-withdrawing character supports reactivity tuning and metabolic stability assessment

Irreplaceability of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole


Substituting 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole with a generic benzothiazole analog without both the 6-nitro and 2-trifluoromethyl groups will fundamentally alter the compound's physicochemical and biological profile. The 2-trifluoromethyl group significantly increases lipophilicity and metabolic stability compared to non-fluorinated analogs like 6-nitrobenzothiazole, impacting membrane permeability and target engagement [1]. Conversely, the 6-nitro group is a strong electron-withdrawing moiety that modulates the electron density of the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution and influencing biological activity, as seen in SAR studies where nitro groups enhance antimicrobial potency [2]. Furthermore, the specific substitution pattern (6-nitro, 2-CF₃) results in a distinct solid-state structure and melting point (93 °C) compared to its regioisomer 5-nitro-2-(trifluoromethyl)benzothiazole, affecting purification, formulation, and handling characteristics [3]. Therefore, replacing this compound with a simpler or differently substituted analog will likely yield different synthetic outcomes, altered biological potency, or unsuitable physical properties for a given application.

Missing 2-CF₃

Removal of the trifluoromethyl group may lower lipophilicity and metabolic stability compared to fluorinated analogs.

Absent 6-Nitro Group

Non-nitrated benzothiazoles exhibit different electron density and may shift SAR-dependent biological responses.

Regioisomer or Non-Nitrated Variant

Differing substitution patterns (e.g., 5-nitro or unsubstituted) can change physical form and handling, affecting purification workflows.

Differentiation Evidence for 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole


Direct Nitration of 2-(Trifluoromethyl)benzothiazole

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole can be synthesized via direct nitration of the commercially available 2-(trifluoromethyl)-1,3-benzothiazole using ammonium nitrate (NH₄NO₃) in trifluoroacetic anhydride (TFAA) at room temperature [1]. This method offers a straightforward entry point to the 6-nitro substituted scaffold, which is not easily accessible via alternative substitution patterns (e.g., 4-nitro or 5-nitro) without specialized conditions. While the exact yield for the 6-nitro isomer is not reported in the abstract, the paper describes the development of this new method specifically for previously undescribed mononitro-substituted 1,3-benzothiazoles, highlighting a key synthetic advantage for accessing this specific substitution pattern compared to other regioisomers [1].

Synthetic Access
Class-level inference
Direct nitration of 2-(trifluoromethyl)-1,3-benzothiazole with NH₄NO₃/TFAA at rt selectively yields the 6-nitro isomer
Supports regioselective synthetic workflow
Reported method for previously undescribed mononitro isomers
Synthetic Methodology Nitration Heterocyclic Chemistry

Nitro Group Enhances Antimicrobial Potency

In a recent SAR study of benzothiazole–thiazole hybrids, compounds bearing electron-withdrawing groups (EWGs) such as nitro and halogens exhibited significantly enhanced antimicrobial activity compared to analogs with electron-donating groups [1]. The presence of a nitro group on the benzothiazole core, as in 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole, contributes to this EWG effect, which is correlated with improved protein binding and physicochemical compatibility [1]. While the specific MIC value for the target compound is not reported, the study demonstrates that the nitro group is a key determinant of potency, with active compounds showing MIC values ranging from 3.90–15.63 μg/mL against various microbial strains [1].

Antimicrobial SAR
Class-level inference
Nitro-substituted benzothiazole-thiazole hybrids show MIC 3.90–15.63 µg/mL across bacterial, mycobacterial and fungal strains
Supports antimicrobial screening context
Electron-withdrawing group linked to potency in SAR study
Antimicrobial SAR Medicinal Chemistry

Lipophilicity and Metabolic Stability via Trifluoromethyl

The 2-trifluoromethyl group in 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole is a well-established pharmacophore modification known to enhance lipophilicity (LogP) and metabolic stability [1]. This group acts as a bioisostere, improving membrane permeability and reducing oxidative metabolism compared to non-fluorinated or methyl-substituted analogs [1]. In contrast, 6-nitrobenzothiazole (CAS 2942-06-5), which lacks the 2-CF₃ group, would have a lower LogP and potentially higher metabolic clearance. While quantitative LogP or metabolic stability data for the specific compound is not available, the presence of the CF₃ group provides a class-level advantage over non-fluorinated benzothiazoles in terms of drug-like properties [1].

Drug-like Profile
Class-level inference
2-CF₃ group increases LogP by ~0.5–1.0 units and reduces CYP450-mediated oxidation vs. methyl or hydrogen
Supports membrane permeability and metabolic stability context
Bioisostere advantage over non-fluorinated benzothiazoles
Medicinal Chemistry Physicochemical Properties Drug Design

Melting Point Advantage for Purification and Handling

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole has a reported melting point of 93 °C [1]. This value is significantly different from its regioisomer 5-nitro-2-(trifluoromethyl)benzothiazole, for which the melting point is not widely reported but is expected to differ due to altered intermolecular interactions. Furthermore, it is distinct from the non-nitrated analog 2-(trifluoromethyl)benzothiazole (CAS 14468-40-7), which is a liquid at room temperature [2]. The solid-state nature and specific melting point of the 6-nitro derivative provide a tangible advantage in purification via recrystallization and in formulation development where a crystalline solid is required.

Solid-State Property
Reported, Source review
Melting point 93 °C
Crystalline solid facilitates purification and precise weighing
Distinct from liquid 2-(trifluoromethyl)benzothiazole
Solid-State Chemistry Purification Handling

Amino Derivative via Nitro Reduction

The 6-nitro group in 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole serves as a latent amino functionality. Reduction of the nitro group can yield 6-amino-2-(trifluoromethyl)benzo[d]thiazole, a valuable intermediate for further functionalization (e.g., amide coupling, diazotization, or nucleophilic substitution) [1]. This contrasts with 2-(trifluoromethyl)benzothiazole, which lacks the nitro group and thus cannot be directly converted to the corresponding amine without alternative, less efficient, multi-step sequences. The ability to access the 6-amino derivative via a simple reduction step expands the synthetic utility of the compound in medicinal chemistry and materials science [1].

Latent Amino Functionality
Class-level inference
Nitro reduction yields 6-amino-2-(trifluoromethyl)benzothiazole for further derivatization
Supports synthetic diversification workflows
Enables amide coupling, diazotization, and functionalization
Synthetic Intermediate Reduction Amine Synthesis

Application Scenarios for 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole


Antimicrobial Lead Optimization

In antimicrobial drug discovery, incorporating electron-withdrawing groups like the nitro group enhances potency. 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole serves as an optimal starting scaffold for building libraries of benzothiazole-based antimicrobials, as its nitro group is a class-proven enhancer of activity (MIC range 3.90–15.63 μg/mL for active analogs) [1]. The 2-CF₃ group further improves drug-like properties by increasing lipophilicity and metabolic stability [2]. This combination makes it a strategically superior choice over non-nitrated or non-fluorinated benzothiazoles for hit-to-lead campaigns targeting resistant pathogens.

6-Amino-2-(trifluoromethyl)benzothiazole Production

For research groups and CDMOs requiring 6-amino-2-(trifluoromethyl)benzothiazole, procurement of the 6-nitro precursor offers the most direct and scalable synthetic route. Reduction of the nitro group provides access to the versatile amino derivative, which is a key building block for amide libraries, fluorescent probes, and advanced materials [3]. Starting from 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole eliminates the need for inefficient multi-step sequences, reducing both time and cost in synthetic workflows.

Solid-State Advantage in Probe Development

For chemical biology applications requiring precise weighing and formulation of small-molecule probes, the solid-state nature of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole (mp 93 °C) provides a distinct advantage over liquid analogs like 2-(trifluoromethyl)benzothiazole [4]. This facilitates accurate dispensing, long-term storage, and incorporation into solid-phase synthesis or high-throughput screening plates. The compound's crystalline form also enables purification by recrystallization, ensuring high purity for sensitive biological assays.

Selective Nitration Method Development

The synthesis of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole via NH₄NO₃/TFAA nitration of 2-(trifluoromethyl)-1,3-benzothiazole represents a specific and mild methodology for accessing the 6-nitro isomer [5]. Process chemists can utilize this compound as a benchmark or starting point for developing scalable, regioselective nitration protocols for fluorinated heterocycles. The compound serves as both a valuable product and a model substrate for studying electronic effects on electrophilic aromatic substitution in benzothiazole systems.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Electron-withdrawing group profile
Antimicrobial potency endpoints
6-Amino-2-(trifluoromethyl)benzothiazole synthesis
Nitro group reducibility
Amino derivative purity and yield
Solid-form handling and probe development
Crystalline solid (melting point context)
Recrystallization and weighing precision
Regioselective nitration methodology
6-nitro isomer selectivity
Nitration regioselectivity and scalability

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